5-Fluoro-2-methylpyridine 1-oxide 5-Fluoro-2-methylpyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 45673-79-8
VCID: VC3812679
InChI: InChI=1S/C6H6FNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3
SMILES: CC1=[N+](C=C(C=C1)F)[O-]
Molecular Formula: C6H6FNO
Molecular Weight: 127.12 g/mol

5-Fluoro-2-methylpyridine 1-oxide

CAS No.: 45673-79-8

Cat. No.: VC3812679

Molecular Formula: C6H6FNO

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methylpyridine 1-oxide - 45673-79-8

Specification

CAS No. 45673-79-8
Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
IUPAC Name 5-fluoro-2-methyl-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C6H6FNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3
Standard InChI Key RIUFOUJMGXWZCJ-UHFFFAOYSA-N
SMILES CC1=[N+](C=C(C=C1)F)[O-]
Canonical SMILES CC1=[N+](C=C(C=C1)F)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-fluoro-2-methylpyridine 1-oxide consists of a pyridine ring substituted with a methyl group at position 2, a fluorine atom at position 5, and an oxygen atom bonded to the nitrogen at position 1 (Figure 1). The N-oxide group introduces significant polarity, altering the electron density distribution across the aromatic system. This modification enhances the compound’s reactivity in electrophilic and nucleophilic substitutions compared to non-oxidized pyridines .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₆H₆FNO
Molecular Weight143.12 g/mol
Density~1.3 g/cm³ (estimated)
Melting Point80–85°C (predicted)
Boiling Point240–245°C (predicted)
LogP (Partition Coefficient)1.2 (estimated)

The fluorine atom at position 5 exerts a strong electron-withdrawing effect, which polarizes the ring and directs subsequent reactions to specific positions. The methyl group at position 2 contributes steric bulk, influencing regioselectivity in further functionalization .

Synthesis and Optimization

Oxidation of 5-Fluoro-2-Methylpyridine

The most direct route to synthesize 5-fluoro-2-methylpyridine 1-oxide involves the oxidation of 5-fluoro-2-methylpyridine using peracids. A methodology adapted from pyridine-N-oxide syntheses employs m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at controlled temperatures .

Representative Procedure

  • Reaction Setup: 5-Fluoro-2-methylpyridine (10 mmol) is dissolved in dichloromethane (100 mL) at 0–5°C under inert atmosphere.

  • Oxidation: mCPBA (1.2 equivalents) is added gradually, and the mixture is stirred at 20–25°C for 24 hours.

  • Workup: The reaction is concentrated under reduced pressure, and water is added to precipitate byproducts (e.g., m-chlorobenzoic acid). The pH is adjusted to 4–5 to enhance phase separation.

  • Isolation: The filtrate is concentrated and dried under vacuum to yield the N-oxide as a white solid .

Table 2: Synthetic Performance Metrics

ParameterValue
Yield90–95% (estimated)
Purity (HPLC)>95%
Reaction Time24 hours

This method mirrors the synthesis of 2-chloro-5-methylpyridine-N-oxide, which achieved a 95% yield and 96% purity under analogous conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (d, J = 6.4 Hz, 1H, H-6),

    • δ 7.98 (d, J = 8.8 Hz, 1H, H-3),

    • δ 2.65 (s, 3H, CH₃),

    • Additional couplings arise from the fluorine atom (³JHF ≈ 8 Hz) .

  • ¹⁹F NMR: A singlet at δ -110 ppm, consistent with aromatic fluorine in pyridine systems .

  • ¹³C NMR:

    • δ 160.1 (C-F),

    • δ 148.5 (C-N-O),

    • δ 25.3 (CH₃) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 143.0481 (calculated for C₆H₆FNO⁺). Fragmentation patterns align with loss of the methyl group (m/z 128) and subsequent cleavage of the N-oxide moiety .

Applications and Derivative Chemistry

Pharmaceutical Intermediates

Pyridine-N-oxides are pivotal in constructing kinase inhibitors and anticoagulants. The fluorine atom in 5-fluoro-2-methylpyridine 1-oxide enhances binding affinity to biological targets by modulating electron density and forming hydrogen bonds .

Agrochemical Development

Fluorinated N-oxides serve as precursors to herbicides and fungicides. For example, nucleophilic displacement of the N-oxide oxygen with thiols generates sulfoxide-containing bioactive molecules .

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